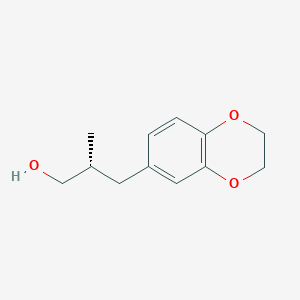

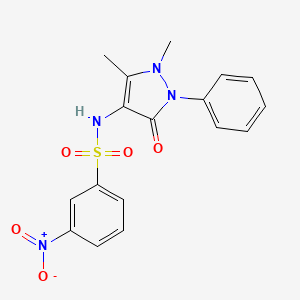

![molecular formula C25H29N3O3S2 B2412405 Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 674801-05-9](/img/structure/B2412405.png)

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with the molecular formula C25H29N3O3S2 and a molecular weight of 483.64606 . It contains several functional groups, including an ethyl ester, a carbonyl group, and an amino group .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of this compound . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give a benzo thieno thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to a benzo thieno pyrimidin-4-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl group attached to a tetrahydro-1-benzothiophene-3-carboxylate group via a carbonyl and an amino group .Chemical Reactions Analysis

The compound has been used in the synthesis of various derivatives . For instance, a hydrazide was utilized as a synthon for the synthesis of derivatives . Chloro-thieno pyrimidine was synthesized and reacted with hydrazine hydrate to afford a hydrazino derivative, which was used as a scaffold for getting other derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 483.64606 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.Applications De Recherche Scientifique

Novel Transformations in Thienopyrimidine Synthesis

Research by Pokhodylo et al. (2010) explored novel transformations in Gewald thiophenes, particularly in thienopyrimidine synthesis. They found that ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound structurally related to our compound of interest, did not yield tetrazole derivatives but rather derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one (Pokhodylo et al., 2010).

Synthesis of Antimicrobial and Antiinflammatory Agents

Narayana et al. (2006) demonstrated the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. This highlights the versatility of such compounds in pharmaceutical applications (Narayana et al., 2006).

Reactions for Novel Hypnotic Activity Compounds

Ghorab et al. (1995) studied the conversion of ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate into benzothieno[2,3-d]pyrimidine derivatives with potential hypnotic activity. This research underscores the therapeutic potential of these compounds in neuropsychopharmacology (Ghorab et al., 1995).

Applications in Recyclization Reactions

Shipilovskikh et al. (2014) studied the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, revealing its utility in synthesizing ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Shipilovskikh et al., 2014).

Synthesis of New Heterocyclic Systems

Sauter et al. (1976) conducted acylation of ethyl 2-amino-thiophene-3-carboxylates, followed by introduction of a basic substituent, leading to the formation of new heterocyclic systems like 2-aryl-thieno[2,3-d]pyrimidin-4(3H)-ones. This illustrates the role of such compounds in heterocyclic chemistry (Sauter et al., 1976).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSGFRFQCGSZPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

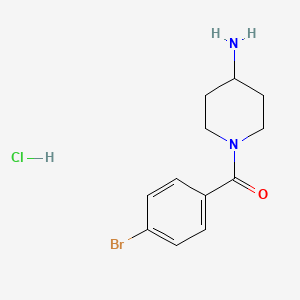

![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)

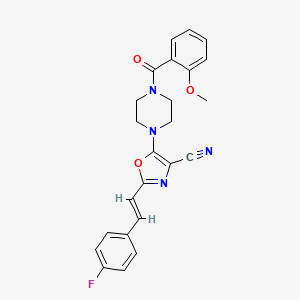

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)

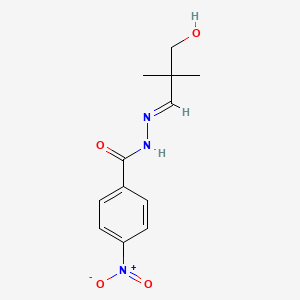

![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)

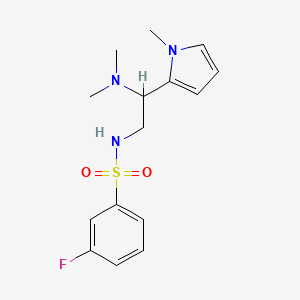

![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)

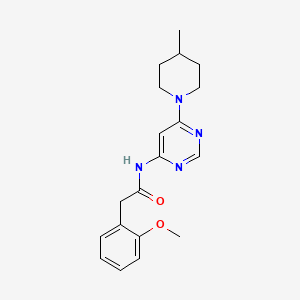

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

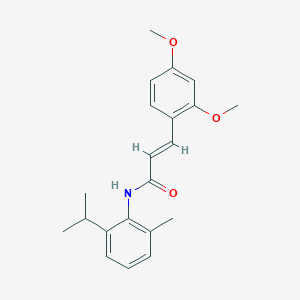

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)